3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Overview
Description
3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a chlorophenoxy group, a pyrrolidinylsulfonyl group, and a benzamide moiety, allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step often involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.
Sulfonylation: The next step is the introduction of the pyrrolidinylsulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated intermediate with a benzamide derivative. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidinyl groups.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenoxy ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl and benzamide groups could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propionamide
Uniqueness
Compared to similar compounds, 3-[(3-chlorophenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the benzamide moiety, in particular, may enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c25-20-7-4-8-22(16-20)31-17-18-5-3-6-19(15-18)24(28)26-21-9-11-23(12-10-21)32(29,30)27-13-1-2-14-27/h3-12,15-16H,1-2,13-14,17H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVUGWUHGIAPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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